molecular formula C26H38ClNO3 B15344984 Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate CAS No. 27856-04-8

Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate

Cat. No.: B15344984
CAS No.: 27856-04-8
M. Wt: 448.0 g/mol
InChI Key: LHFKRBYXOIOTIX-UHFFFAOYSA-M
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Description

Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate is a quaternary ammonium compound featuring a benzilate ester moiety. Its structure comprises:

  • A central ammonium group substituted with two methyl groups, a 2-hydroxyethyl chain, and an octyl chain.
  • A benzilate ester derived from benzilic acid (diphenylglycolic acid), which confers anticholinergic properties by mimicking acetylcholine's structural features .

Properties

CAS No.

27856-04-8

Molecular Formula

C26H38ClNO3

Molecular Weight

448.0 g/mol

IUPAC Name

2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-octylazanium;chloride

InChI

InChI=1S/C26H38NO3.ClH/c1-4-5-6-7-8-15-20-27(2,3)21-22-30-25(28)26(29,23-16-11-9-12-17-23)24-18-13-10-14-19-24;/h9-14,16-19,29H,4-8,15,20-22H2,1-3H3;1H/q+1;/p-1

InChI Key

LHFKRBYXOIOTIX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate typically involves the reaction of dimethyl(2-hydroxyethyl)octylammonium chloride with benzilic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery systems where controlled release is required .

Comparison with Similar Compounds

Key Characteristics :

  • High lipophilicity due to the octyl chain, enhancing membrane permeability.

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Quaternary Ammonium Benzilate Derivatives

Compound Name Molecular Formula Key Structural Features Applications Toxicity/Safety Notes
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate C₂₈H₄₇ClN₂O₅ (inferred) Octyl chain, benzilate ester Suspected anticholinergic/pharmaceutical use (analogous to BZ) Limited toxicological data; caution advised
Lachesine chloride (CAS 1164-38-1) C₂₀H₂₆ClNO₃ Ethyl group, benzilate ester Muscarinic antagonist (ophthalmology) Moderate toxicity; well-documented
3-Quinuclidinyl benzilate (BZ, CAS 6581-06-2) C₂₁H₂₃NO₃ Quinuclidinyl group, benzilate ester Chemical warfare agent (anticholinergic) Highly toxic; lethal in low doses
Choline chloride (CAS 67-48-1) C₅H₁₄ClNO Trimethylammonium, 2-hydroxyethyl chain Feed additive, nutrient Low toxicity; GRAS (Generally Recognized As Safe)

Structural and Functional Differences

Alkyl Chain Variations :

  • The octyl chain in the target compound increases lipophilicity compared to shorter chains (e.g., ethyl in Lachesine or methyl in choline chloride). This enhances tissue penetration and bioavailability but may also elevate toxicity risks .
  • Benzilate vs. Simple Quaternary Ammonium :
  • Benzilate esters (target compound, Lachesine, BZ) exhibit anticholinergic activity by blocking muscarinic receptors, whereas non-benzilate analogs like choline chloride lack this property .
  • Choline chloride’s 2-hydroxyethyl group supports roles in lipid metabolism and cell membrane integrity, making it critical in animal feed .

Biological Activity: BZ is a potent, non-selective anticholinergic agent with central nervous system effects, whereas Lachesine is a peripherally acting muscarinic antagonist used in eye drops . The target compound’s activity remains underexplored but is hypothesized to align with BZ due to structural similarities .

High solubility in polar solvents (e.g., methanol, DMSO) is expected, similar to organoboron molten salts in .

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